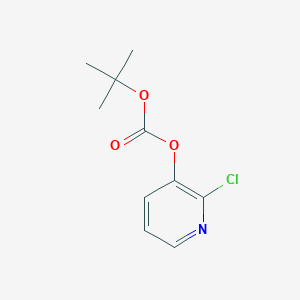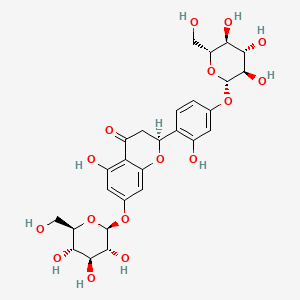![molecular formula C6H2Br2ClN3 B13914260 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine](/img/structure/B13914260.png)
6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazopyrazine family This compound is characterized by the presence of bromine and chlorine atoms attached to the imidazo[1,2-a]pyrazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine typically involves the bromination and chlorination of imidazo[1,2-a]pyrazine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the imidazo[1,2-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Negishi cross-couplings, to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organometallic reagents are typically used
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Applications De Recherche Scientifique
6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dibromoimidazo[1,2-a]pyrazine: Lacks the chlorine atom but shares similar bromination.
6-Chloroimidazo[1,5-a]pyrazine: Contains a chlorine atom but lacks bromine atoms
Uniqueness
6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual halogenation allows for more versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C6H2Br2ClN3 |
|---|---|
Poids moléculaire |
311.36 g/mol |
Nom IUPAC |
6,8-dibromo-5-chloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-5(9)12-2-1-10-6(12)4(8)11-3/h1-2H |
Clé InChI |
HJEYUUWHOATWNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(N=C(C2=N1)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)


![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)

![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)






![5-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13914233.png)

